molecular formula C11H12F3N B2782075 {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1267449-56-8

{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine

Cat. No.: B2782075
CAS No.: 1267449-56-8
M. Wt: 215.219
InChI Key: YOWILGGJTLQJCW-UHFFFAOYSA-N
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Description

{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Coupling Reactions: The phenyl ring with the trifluoromethyl group can be coupled with the cyclopropyl ring using Suzuki-Miyaura coupling or other cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the trifluoromethyl group or the phenyl ring, leading to defluorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Defluorinated or hydrogenated products.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and selectivity. The methylamine moiety can form hydrogen bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    {2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanol: Similar structure but with a hydroxyl group instead of a methylamine group.

    {2-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid: Contains a carboxylic acid group instead of a methylamine group.

    {2-[4-(Trifluoromethyl)phenyl]cyclopropyl}ethylamine: Similar structure with an ethylamine group instead of a methylamine group.

Uniqueness

{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine is unique due to the combination of its trifluoromethyl group, cyclopropyl ring, and methylamine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity, rigidity, and the ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWILGGJTLQJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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